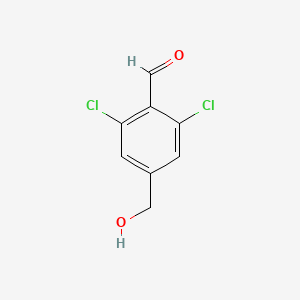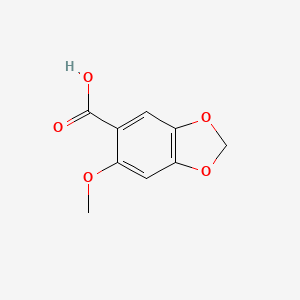
1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-
Vue d'ensemble
Description
“1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” is an organic compound. It is also known by other names such as Piperonylic acid, Benzoic acid, 3,4- (methylenedioxy)-, Heliotropic acid, Protocatechuic acid methylene ether, and 3,4-Methylenedioxybenzoic acid . Its molecular formula is C8H6O4 .
Molecular Structure Analysis
The molecular structure of “1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” can be represented by the InChI string:InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) . This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis
The compound “1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” has a molecular weight of 166.1308 . It is available in powder form and has a melting point of 229-231 °C (lit.) .Applications De Recherche Scientifique
Chemical Synthesis
Piperonylic acid is used in the synthesis of various chemical compounds . It serves as a building block in the creation of a wide range of substances due to its unique structure and reactivity .
Fluorescent Carboxylic Acids
A series of fluorescent carboxylic acids with a common skeleton of 1,3-benzodioxole-4- or 5-carboxylic acid were prepared . These compounds have potential applications in the field of fluorescence microscopy and flow cytometry .
Antioxidant Activities
Benzodioxole derivatives have been synthesized and evaluated for their antioxidant activities . The presence of the benzodiazepine ring with different substituent groups probably increased the antioxidant activities of this group of compounds .
Biological Evaluation
Piperonylic acid and its derivatives have been subjected to biological evaluation to assess their potential therapeutic effects . These studies contribute to the understanding of the biological activities of these compounds .
Material Science
Due to its unique properties, Piperonylic acid can be used in the field of material science. For example, it can be used in the synthesis of polymers with specific characteristics .
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their antiproliferative activity against various cancer cells , suggesting potential targets within these cell types.
Mode of Action
It’s known that benzodioxole derivatives can interact with the α-amylase enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Given the compound’s potential interaction with α-amylase , it may influence carbohydrate metabolism.
Result of Action
Similar compounds have shown good selectivity between cancer cells and normal cells , suggesting potential cytotoxic effects on cancer cells.
Propriétés
IUPAC Name |
6-methoxy-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJQBUVHAHZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453422 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |
CAS RN |
7168-93-6 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


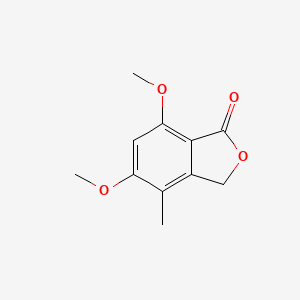


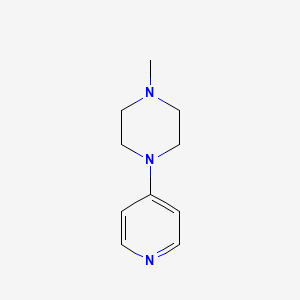

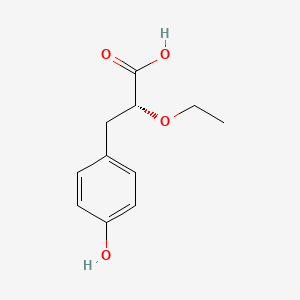
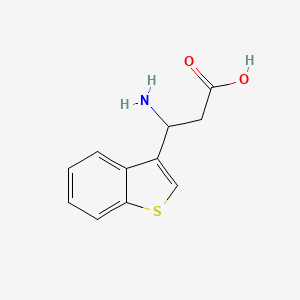
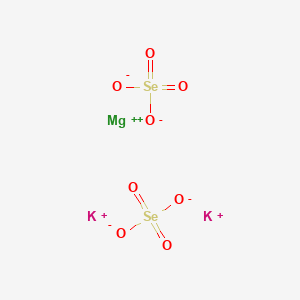
![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)
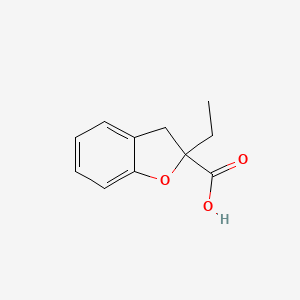
![Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B1624959.png)
![3-Nitro-N-[1-Phenyl-5-(Piperidin-1-Ylmethyl)-1h-Benzimidazol-2-Yl]benzamide](/img/structure/B1624960.png)
